3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
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Overview
Description
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its complex structure, which includes an epoxide group and a tetrahydrobenz(a)anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrobenz(a)anthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) can be employed.
Major Products
Oxidation: Formation of diols or quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its mutagenic and cytotoxic properties, particularly in studies related to cancer research.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and cytotoxic effects. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the epoxide group.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH.
Uniqueness
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the epoxide group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene
Properties
CAS No. |
89618-17-7 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1 |
InChI Key |
GUFITYJDZKTZBJ-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5 |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origin of Product |
United States |
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